cystodytin G
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Overview
Description
Cystodytin G is an alkaloid that is an enamide obtained by the formal condensation of tiglic acid with 6-(2-amino-1-methoxyethyl)-4H-pyrido[2,3,4-kl]acridin-4-one. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells It has a role as a metabolite and an antineoplastic agent. It is an alkaloid, an enamide, an enone, an organic heterotetracyclic compound, an ether and a secondary carboxamide. It derives from a tiglic acid.
Scientific Research Applications
1. Chemical Investigation and Structure Analysis
Cystodytin G, along with other pyridoacridine alkaloids like cystodytin L, has been isolated from the tunicate Cystodytes sp. These compounds' chemical structures were elucidated using spectroscopic methods and mass spectrometry, contributing to the understanding of marine natural products and their potential biomedical applications (Diop et al., 2022).
2. Antitumor and Antibiotic Properties
Pyridoacridine alkaloids, including this compound, have been studied for their biological activities. A study of the New Zealand ascidian Lissoclinum notti led to the isolation of cystodytin K and similar alkaloids, which were assayed for antitumor and antibiotic properties. This research indicates the potential of this compound in therapeutic applications, especially in oncology and infectious diseases (Appleton et al., 2002).
3. Synthesis and Stereochemistry
The total synthesis of cystodytins, including this compound, has been achieved, which is significant for studying these compounds without relying solely on natural sources. This synthesis provides insights into the stereochemistry of cystodytins, crucial for understanding their biological activities and potential pharmacological uses (Jiang, Chen, & Wang, 2022).
4. DNA Binding and Antitumor Evaluation
Cystodytin analogues have been synthesized and evaluated for their DNA binding affinity and antiproliferative activity towards tumor cell lines. These studies highlight the role of this compound and its analogues in developing new anticancer therapies (Fong & Copp, 2013).
Properties
Molecular Formula |
C23H21N3O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
(E)-N-[2-methoxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C23H21N3O3/c1-4-13(2)23(28)25-12-19(29-3)16-11-18(27)22-20-15(9-10-24-22)14-7-5-6-8-17(14)26-21(16)20/h4-11,19H,12H2,1-3H3,(H,25,28)/b13-4+ |
InChI Key |
JVXRZQHXFSTRRG-YIXHJXPBSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)OC |
Canonical SMILES |
CC=C(C)C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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